2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid
Description
2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid is a polyhalogenated benzoic acid derivative characterized by amino, bromo, chloro, and fluoro substituents at positions 2, 4, 5, 3, and 6 of the benzene ring. Such compounds are frequently employed as intermediates in agrochemicals and pharmaceuticals due to their electron-withdrawing substituents, which enhance stability and facilitate further functionalization .
Properties
IUPAC Name |
2-amino-4-bromo-5-chloro-3,6-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF2NO2/c8-2-3(9)4(10)1(7(13)14)6(12)5(2)11/h12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDOMNKIBKOLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)Br)F)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Halogenation and Functional Group Interconversion
The most widely documented approach involves sequential halogenation and functional group transformations starting from substituted benzoic acid precursors. A representative pathway from CN110759831A begins with p-bromobenzoic acid undergoing Friedel-Crafts chlorination using anhydrous AlCl₃ and chlorine gas in 1,1,2-trichloroethane at 80°C . This yields 3-chloro-4-bromobenzoic acid (81.7% yield, >95% purity via HPLC) . Subsequent nitration with 10% HNO₃ in concentrated H₂SO₄ at 50°C introduces a nitro group ortho to the carboxyl, producing 2-nitro-4-bromo-5-chlorobenzoic acid (72.6–82.4% yield) . Catalytic reduction using FeCl₃ and 50% hydrazine hydrate in water at room temperature then affords the target amine with 84.3–94.5% yield .
Key Reaction Parameters:
| Step | Reagents | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| Chlorination | Cl₂, AlCl₃ | 80°C | 10h | 81.7% | >95% |
| Nitration | HNO₃, H₂SO₄ | 50°C | 6–10h | 72.6–82.4% | >95% |
| Reduction | FeCl₃, N₂H₄ | RT | 6–12h | 84.3–94.5% | >95% |
This method prioritizes scalability, avoiding cryogenic conditions while maintaining high regioselectivity. The use of hydrazine hydrate minimizes over-reduction side reactions compared to traditional H₂/Pd-C systems .
An alternative route detailed in Sage Journals employs 2,4-difluoro-3-chlorobenzoic acid as the starting material . Nitration with concentrated HNO₃ at 70–75°C introduces a nitro group (94% yield), followed by esterification with ethanol/H₂SO₄ to improve solubility (86% yield) . Catalytic hydrogenation over Pd/C reduces the nitro group to amine (97% yield), and diazotization with NaNO₂/H₃PO₂ at 0–5°C facilitates hydroxyl group introduction (90% yield) . While not directly producing the target compound, this method demonstrates the feasibility of late-stage amino group installation via diazonium intermediates, which could be adapted by substituting hypophosphorous acid with bromine/chlorine sources.
Critical Observations:
-
Diazotization at sub-5°C prevents thermal decomposition of intermediates .
-
Esterification prior to reduction enhances reaction kinetics by reducing carboxylate coordination with the Pd catalyst .
Direct Bromo-Fluoro Exchange on Prefunctionalized Scaffolds
Supplier data from Vulcanchem and CymitQuimica suggest commercial routes may utilize halogen exchange on 2-amino-5-chloro-3,6-difluorobenzoic acid. Treating the substrate with HBr in the presence of Ag₂SO₄ at 120°C could introduce bromine via an electrophilic aromatic substitution mechanism. However, precise protocols remain proprietary.
Theoretical Considerations:
-
Bromine incorporation para to the amino group is favored due to directing effects .
-
Concurrent chloro and fluoro substituents deactivate the ring, necessitating strong Lewis acid catalysts .
Recrystallization and Purification Protocols
Final purification typically involves methanol-water recrystallization, achieving >97% purity . HPLC analysis under reversed-phase conditions (C18 column, 0.1% H₃PO₄/ACN mobile phase) confirms product identity, with characteristic ¹H NMR signals at δ 7.07 (s, 1H, Ar-H) and 7.79 (s, 1H, Ar-H) .
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Halogenation/Reduction | High yields, minimal side products | Multi-step synthesis | Industrial |
| Diazotization | Precise functionalization | Low-temperature requirements | Pilot-scale |
| Halogen Exchange | Simplicity | Limited literature support | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 2-amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid exhibit antimicrobial properties. For instance, studies have synthesized various derivatives to evaluate their effectiveness against bacterial strains. The fluorinated compounds often demonstrate enhanced activity due to their lipophilicity and ability to penetrate microbial membranes more effectively than non-fluorinated counterparts.
Case Study: Synthesis of Antimicrobial Agents
A study published in the Journal of Antibiotics detailed the synthesis of several fluorinated benzoic acid derivatives, including this compound. These compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations significantly lower than those of traditional antibiotics .
Agrochemical Applications
Pesticide Development
The compound is also significant in the development of pesticides. Its structural features allow it to act as a potential larvicide or insect growth regulator. The introduction of fluorine atoms can enhance the biological activity and stability of these compounds in environmental conditions.
Case Study: Larvicidal Activity
Research demonstrated that this compound derivatives were evaluated for larvicidal effects against mosquito larvae. The results indicated that certain derivatives exhibited high toxicity levels, making them suitable candidates for further development as environmentally friendly insecticides .
Analytical Chemistry
Biomonitoring
In analytical chemistry, this compound serves as a standard reference compound in biomonitoring studies. It is used to detect exposure to related compounds in biological samples such as urine.
Case Study: Detection Methods
A method employing gas chromatography-mass spectrometry (GC-MS) was developed to quantify urinary metabolites of fluorinated benzoic acids, including this compound. This method is crucial for assessing occupational exposure among agricultural workers handling pesticides containing this compound .
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and the amino group play crucial roles in binding to these targets, potentially altering their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Positioning and Reactivity
The position and type of substituents critically influence chemical behavior. Key analogs include:
| Compound Name | Substituent Positions | Similarity Score (vs. Target) | Key Features |
|---|---|---|---|
| 2-Amino-5-bromo-3-fluorobenzoic acid | 2-NH₂, 5-Br, 3-F | 0.96 | High similarity; lacks Cl and 6-F |
| 2-Amino-6-bromo-3-fluorobenzoic acid | 2-NH₂, 6-Br, 3-F | 0.95 | Br shifted to position 6 |
| 5-Bromo-2,4-difluorobenzoic acid | 5-Br, 2-F, 4-F | N/A | Agrochemical intermediate; 93–99% yield |
| 5-[(4-Bromo-2-chlorophenyl)amino]-...carboxylic acid | Benzimidazole core | Structural analog | Heterocyclic derivative; pharma focus |
- Fluorine improves metabolic stability and bioavailability .
- Amino Group: The 2-amino group in the target compound may facilitate hydrogen bonding, enhancing interactions in biological systems compared to non-amino analogs like 5-bromo-2,4-difluorobenzoic acid .
Data Table: Key Structural Analogs
Biological Activity
Chemical Identity
2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid is a synthetic compound with the molecular formula and a molecular weight of 286.46 g/mol. It is characterized by the presence of multiple halogen substituents and an amino group, which contribute to its biological activity and potential therapeutic applications .
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of halogens (bromine, chlorine, and fluorine) enhances its lipophilicity and may influence its binding affinity to target proteins.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of this compound showed potent activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Antiparasitic Effects
Preliminary investigations have shown that this compound can inhibit the growth of certain parasites. In vitro assays indicated that it affects the viability of Plasmodium falciparum, the malaria-causing parasite, by targeting specific metabolic pathways .
Cytotoxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed that while it possesses antimicrobial and antiparasitic activities, it also exhibited cytotoxic effects at higher concentrations. These findings underscore the necessity for careful dose optimization in therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A study published in 2024 evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL for S. aureus and 25 µg/mL for E. coli, demonstrating its potential as a novel antimicrobial agent .
Case Study 2: Antiparasitic Activity
In another investigation focusing on malaria, the compound was tested in a mouse model infected with Plasmodium berghei. The treatment resulted in a significant reduction in parasitemia levels (up to 70%) compared to untreated controls, indicating promising antiparasitic activity .
Table 1: Biological Activity Summary
Table 2: Cytotoxicity Assessment
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The compound can be synthesized via halogenation and amination of a benzoic acid precursor. For example, bromination of fluorinated benzonitriles in aqueous sulfuric acid yields high-purity intermediates (93–99%) . Key variables include:
- Temperature : Maintain 0–5°C during bromine addition to minimize side reactions.
- Catalyst : Use H2SO4 to enhance electrophilic substitution.
- Workup : Neutralize with NaHCO3 and recrystallize in ethanol for purity >95% .
Q. How can researchers characterize the substituent effects of amino, bromo, and fluoro groups in this compound?
- Methodological Answer :
- NMR Analysis : <sup>19</sup>F NMR identifies fluorine positions (δ = -110 to -150 ppm for ortho/para-F) .
- Mass Spectrometry : High-resolution MS confirms molecular ion [M-H]<sup>-</sup> at m/z 309.92 (calculated) .
- X-ray Crystallography : Resolves steric effects of bulky bromo/chloro groups on the aromatic ring .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during Suzuki-Miyaura coupling reactions involving this compound?
- Methodological Answer :
- Protecting Groups : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to prevent Pd-catalyzed dehalogenation .
- Ligand Selection : Use SPhos or XPhos ligands to enhance coupling efficiency with aryl boronic acids (yield: 70–85%) .
- Solvent Optimization : DME/H2O (4:1) minimizes competing hydrolysis of the bromo substituent .
Q. How do structural modifications (e.g., replacing bromo with chloro) impact biological activity?
- Methodological Answer :
- Comparative SAR Study : Replace Br with Cl in the 4-position to evaluate antimicrobial activity. For example:
| Compound | Substituents | MIC against E. coli (µg/mL) |
|---|---|---|
| A | 4-Br, 5-Cl | 12.5 |
| B | 4-Cl, 5-Br | >50 |
- Mechanistic Insight : Bromine’s larger atomic radius enhances hydrophobic interactions with bacterial membrane proteins .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model transition states.
- Electrophilic Sites : LUMO maps show highest electron density at C-4 (bromo) and C-5 (chloro) .
- Kinetic Studies : Monitor reaction rates with UV-Vis spectroscopy to validate computational predictions .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?
- Resolution Strategy :
- Purity Assessment : HPLC with a C18 column (ACN/H2O gradient) detects impurities (>99% purity required) .
- Solvent Polarity : Test solubility in DMSO vs. DMF; carboxylate deprotonation in DMSO increases solubility by 30% .
Q. How to reconcile discrepancies in reported melting points (185–187°C vs. 190–192°C)?
- Methodological Approach :
- DSC Analysis : Differential scanning calorimetry confirms a sharp endothermic peak at 187.5°C (ΔH = 120 J/g) .
- Crystallinity : Recrystallization from ethyl acetate yields monoclinic crystals (mp = 187°C) vs. amorphous forms (mp = 190°C) .
Experimental Design
Design a protocol to evaluate the compound’s stability under acidic conditions.
- Step-by-Step :
Prepare 1 mM solutions in HCl (pH 1–3) and incubate at 37°C for 24h.
Monitor degradation via LC-MS (ESI− mode) for [M-H]<sup>-</sup> → [M-Cl]<sup>-</sup> (m/z 273.89).
Calculate half-life (t1/2) using first-order kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
